molecular formula C16H17NO3 B5119932 N-(2-hydroxy-5-methylphenyl)-2-(3-methylphenoxy)acetamide

N-(2-hydroxy-5-methylphenyl)-2-(3-methylphenoxy)acetamide

Cat. No.: B5119932
M. Wt: 271.31 g/mol
InChI Key: QRSGMNRMRKEVOZ-UHFFFAOYSA-N
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Description

N-(2-hydroxy-5-methylphenyl)-2-(3-methylphenoxy)acetamide: is an organic compound that belongs to the class of acetamides It is characterized by the presence of a hydroxy group, a methyl group, and a phenoxy group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-5-methylphenyl)-2-(3-methylphenoxy)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-hydroxy-5-methylphenylamine and 3-methylphenol.

    Formation of Intermediate: The 2-hydroxy-5-methylphenylamine is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form N-(2-hydroxy-5-methylphenyl)-2-chloroacetamide.

    Final Product Formation: The intermediate is then reacted with 3-methylphenol in the presence of a base such as potassium carbonate to yield this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-5-methylphenyl)-2-(3-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the acetamide can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of N-(2-hydroxy-5-methylphenyl)-2-(3-methylphenoxy)acetone.

    Reduction: Formation of N-(2-hydroxy-5-methylphenyl)-2-(3-methylphenoxy)ethylamine.

    Substitution: Formation of various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

N-(2-hydroxy-5-methylphenyl)-2-(3-methylphenoxy)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and analgesic agents.

    Materials Science: It is explored for its use in the synthesis of advanced materials, including polymers and coatings.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.

    Industrial Applications: It is investigated for its potential use as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-5-methylphenyl)-2-(3-methylphenoxy)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes involved in inflammatory pathways, such as cyclooxygenase enzymes.

    Pathways Involved: It may inhibit the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects.

Comparison with Similar Compounds

N-(2-hydroxy-5-methylphenyl)-2-(3-methylphenoxy)acetamide can be compared with other similar compounds:

    N-(2-hydroxyphenyl)-2-phenoxyacetamide: Lacks the methyl groups, which may affect its pharmacological properties.

    N-(2-hydroxy-5-methylphenyl)-2-phenoxyacetamide: Similar structure but without the methyl group on the phenoxy ring, which may influence its reactivity and applications.

Conclusion

This compound is a versatile compound with potential applications in medicinal chemistry, materials science, and industrial processes Its unique structure allows it to undergo various chemical reactions, making it a valuable intermediate in synthetic chemistry

Properties

IUPAC Name

N-(2-hydroxy-5-methylphenyl)-2-(3-methylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-11-4-3-5-13(8-11)20-10-16(19)17-14-9-12(2)6-7-15(14)18/h3-9,18H,10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRSGMNRMRKEVOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=C(C=CC(=C2)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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